methyl 2-(2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamido)benzoate
Description
Methyl 2-(2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamido)benzoate is a heterocyclic compound featuring a 1,8-naphthyridine core fused with a 1,2,4-oxadiazole moiety and a benzoate ester group. The 1,8-naphthyridine scaffold is a bicyclic aromatic system known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications . The 1,2,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen and one oxygen atom, contributes to metabolic stability and diverse bioactivity . The methyl benzoate ester at the terminal position may serve as a prodrug moiety, facilitating hydrolysis to a bioactive carboxylic acid in vivo .
Properties
IUPAC Name |
methyl 2-[[2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N5O5/c1-16-8-11-18(12-9-16)25-31-27(38-32-25)21-14-33(26-20(24(21)35)13-10-17(2)29-26)15-23(34)30-22-7-5-4-6-19(22)28(36)37-3/h4-14H,15H2,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLHNLVSDSHRLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5=CC=CC=C5C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the naphthyridine core, the introduction of the oxadiazole ring, and the final esterification to form the benzoate ester. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and naphthyridine derivatives. For instance, derivatives similar to methyl 2-(2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamido)benzoate have shown promising results against various cancer cell lines.
Case Study: Antitumor Activity Evaluation
In a study conducted by Kumar et al., several oxadiazole derivatives were synthesized and evaluated for their cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The most active compounds exhibited IC50 values in the low micromolar range, indicating significant potential for further development as anticancer agents .
Antimicrobial Properties
Compounds with similar structural features have also been investigated for their antimicrobial activities. The presence of the oxadiazole ring is particularly noted for enhancing antibacterial properties.
Case Study: Antibacterial Activity
A study published in MDPI demonstrated that certain oxadiazole derivatives displayed considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that electron-donating groups significantly improved the antimicrobial efficacy of these compounds .
Drug Discovery and Development
The integration of multiple pharmacophores within a single molecule can lead to synergistic effects. The compound's dual functionality—acting as both an anticancer and antimicrobial agent—positions it as a promising candidate for multi-target drug discovery.
Example: Multi-target Approach
Research has suggested that combining different pharmacophores can lead to compounds that not only target cancer cells but also exhibit antibacterial properties. This approach is particularly relevant given the rising concerns over antibiotic resistance .
Mechanism of Action
The mechanism of action of methyl 2-(2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound can be categorized based on variations in the heterocyclic core, substituent patterns, and pharmacological profiles. Below is a detailed comparison:
Heterocyclic Core Modifications
1,8-Naphthyridine vs. Benzoxazine :
The target compound’s 1,8-naphthyridine core distinguishes it from benzoxazine derivatives (e.g., compounds in and ). Benzoxazines, such as 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid, exhibit anti-inflammatory and antimicrobial activity but lack the extended π-conjugation of naphthyridines, which may enhance DNA intercalation or kinase binding .- 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole: The 1,2,4-oxadiazole isomer in the target compound is less common than 1,3,4-oxadiazoles (e.g., in ).
Substituent Effects
4-Methylphenyl Group :
The 4-methylphenyl substituent on the oxadiazole ring is analogous to phenyl groups in compounds like 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (). Methyl substitution at the para position increases steric bulk and electron-donating effects, which may enhance binding to hydrophobic enzyme pockets .Benzoate Ester vs. Free Carboxylic Acid :
The methyl benzoate ester in the target compound contrasts with free carboxylic acids in analogs like 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid (). Esterification typically improves oral bioavailability by masking polar functional groups .
Pharmacological Implications
Antimicrobial Activity :
Compounds with 1,2,4-oxadiazole moieties, such as those synthesized in and , show broad-spectrum antimicrobial activity. The naphthyridine core in the target compound may synergize with the oxadiazole to target bacterial topoisomerases or fungal cytochrome P450 enzymes .Kinase Inhibition :
1,8-Naphthyridine derivatives are established kinase inhibitors (e.g., MAPK/ERK inhibitors). The oxadiazole ring’s electron-withdrawing properties could modulate kinase binding affinity compared to benzoxazine-based analogs .
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Knowledge Gaps: Specific pharmacological data (e.g., IC₅₀ values, toxicity profiles) for the target compound are absent in the evidence, necessitating further experimental validation.
- Synthetic Challenges : Regioselective oxadiazole formation and naphthyridine functionalization require precise reaction conditions, as highlighted in and .
Biological Activity
Methyl 2-(2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamido)benzoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Naphthyridine core : Known for its biological activity.
- Oxadiazole moiety : Associated with various pharmacological effects.
The molecular formula is with a molecular weight of approximately 485.56 g/mol. The IUPAC name is as follows:
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The following key findings illustrate its efficacy:
- Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 0.12 to 2.78 µM, demonstrating potency comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action :
- Comparative Efficacy : In comparative studies, the compound showed higher selectivity and activity against specific cancer cell lines compared to reference compounds .
Table 1: IC50 Values of Methyl 2-(2-{7-methyl... in Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| MCF-7 | 0.65 | Doxorubicin | 1.93 |
| HCT116 | 0.78 | Prodigiosin | 2.84 |
| A549 | 0.19 | Tamoxifen | 10.38 |
Case Studies and Research Findings
Several studies have focused on derivatives of oxadiazole and naphthyridine compounds that share structural similarities with methyl 2-(2-{7-methyl...:
- Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their biological activities against cancer cell lines. Compounds with electron-withdrawing groups at the para position demonstrated enhanced potency .
- In Vivo Studies : Further exploration into the in vivo efficacy of similar compounds is ongoing, with preliminary results indicating promising antitumor activity in animal models .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the aromatic rings significantly affect biological activity. For instance, introducing halogen atoms can reduce efficacy, while certain substitutions enhance it .
Q & A
Q. What are the key synthetic strategies for preparing methyl 2-(2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamido)benzoate?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Oxadiazole Ring Formation : Cyclization of amidoxime intermediates with substituted benzaldehydes under reflux conditions (e.g., ethanol with glacial acetic acid, 4–6 hours) to form the 1,2,4-oxadiazole moiety .
- Naphthyridine Core Assembly : Condensation of substituted pyridine derivatives with ketoesters, followed by oxidation to generate the 1,8-naphthyridin-4-one scaffold .
- Amide Coupling : Activation of the carboxylic acid group (e.g., using EDC·HCl in acetonitrile/water) to conjugate the acetamido-benzoate side chain to the naphthyridine core .
Key Optimization : Purification via crystallization (e.g., methanol/water mixtures) improves yield (up to 75% reported in analogous syntheses) .
Q. How is this compound characterized using spectroscopic techniques?
Methodological Answer:
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), oxadiazole-linked methyl groups (δ 2.3–2.6 ppm), and ester carbonyls (δ 165–170 ppm). Multiplicity analysis confirms substitution patterns .
- IR Spectroscopy : Identify stretches for C=O (1670–1750 cm⁻¹), C=N (1600–1650 cm⁻¹), and N–H (3300–3500 cm⁻¹) bonds .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion matching C₃₀H₂₅N₅O₆) .
Q. What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via broth microdilution to determine minimum inhibitory concentrations (MICs). Oxadiazole derivatives show enhanced activity with electron-withdrawing substituents .
- Enzyme Inhibition : Kinase inhibition assays (e.g., fluorescence-based ADP-Glo™) using recombinant enzymes (e.g., MAPK or CDKs) to assess IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Methodological Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) or carbodiimides (e.g., EDC·HCl) for coupling efficiency .
- Solvent Systems : Compare polar aprotic solvents (DMF, DMSO) versus ethanol/acetonitrile for cyclization steps. Ethanol reduces side reactions in oxadiazole formation .
- Temperature Control : Reflux at 80–90°C for oxadiazole synthesis versus room-temperature stirring for amide coupling .
Q. How can structural modifications enhance bioactivity while maintaining stability?
Methodological Answer:
- SAR Studies : Replace the 4-methylphenyl group on the oxadiazole with halogens (e.g., Cl, Br) to improve antimicrobial potency .
- Prodrug Design : Hydrolyze the methyl ester to a carboxylic acid for increased solubility and target engagement .
- Stability Testing : Use HPLC to monitor degradation under physiological pH (7.4) and temperature (37°C). Ester groups may hydrolyze faster in alkaline conditions .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves : Repeat assays with standardized concentrations (e.g., 0.1–100 µM) to identify threshold effects .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes vs. off-target proteins .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., naphthyridine or oxadiazole derivatives) to identify trends in substituent effects .
Q. What analytical methods are recommended for assessing compound stability?
Methodological Answer:
Q. What safety protocols are critical for handling this compound in the lab?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
